molecular formula C11H16N4 B3010395 (1H-1,2,3-Benzotriazol-1-ylmethyl)diethylamine CAS No. 76123-47-2

(1H-1,2,3-Benzotriazol-1-ylmethyl)diethylamine

Cat. No.: B3010395
CAS No.: 76123-47-2
M. Wt: 204.277
InChI Key: QCBPLHSUOPIPBO-UHFFFAOYSA-N
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Description

(1H-1,2,3-Benzotriazol-1-ylmethyl)diethylamine is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole ring attached to a diethylamine group through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-1,2,3-Benzotriazol-1-ylmethyl)diethylamine typically involves the reaction of benzotriazole with diethylamine in the presence of a suitable catalyst. One common method involves the use of formaldehyde as a methylene source. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1H-1,2,3-Benzotriazol-1-ylmethyl)diethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The benzotriazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Substituted benzotriazole derivatives.

Scientific Research Applications

(1H-1,2,3-Benzotriazol-1-ylmethyl)diethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a stabilizer for metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized as a corrosion inhibitor and as an additive in lubricants and polymers.

Mechanism of Action

The mechanism of action of (1H-1,2,3-Benzotriazol-1-ylmethyl)diethylamine involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can form coordination complexes with metal ions, affecting the activity of metalloenzymes. Additionally, the diethylamine group can interact with biological membranes, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-1,2,3-benzotriazol-4-amine
  • 1-Methyl-1H-1,2,3-benzotriazol-5-amine
  • 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid

Uniqueness

(1H-1,2,3-Benzotriazol-1-ylmethyl)diethylamine is unique due to its specific combination of a benzotriazole ring and a diethylamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The presence of the diethylamine group enhances its solubility and reactivity compared to other benzotriazole derivatives.

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-3-14(4-2)9-15-11-8-6-5-7-10(11)12-13-15/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBPLHSUOPIPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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